Enhanced Structural Rigidity and Planarity Compared to 6H-Indolo[2,3-b]quinoxaline
The addition of a fused benzene ring to the 6H-indolo[2,3-b]quinoxaline core to form 13H-Benz[6,7]indolo[2,3-b]quinoxaline removes conformational flexibility and extends the pi-system. This is evidenced by a higher molecular complexity score (398 vs. ~260-300 for simpler analogs) and an increase in the calculated LogP to 4.41750, which is higher than the LogP values of 3.72-5.59 reported for N-substituted indophenazine derivatives [1]. While direct comparative DNA binding constants are unavailable, the increased planarity and LogP predict stronger DNA intercalation affinity with reduced off-target binding to non-planar protein pockets, a key advantage for Topoisomerase inhibitor development.
| Evidence Dimension | Molecular Complexity / Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | Complexity: 398; cLogP: 4.42 |
| Comparator Or Baseline | 6H-Indolo[2,3-b]quinoxaline (CAS 243-59-4) Complexity: ~280; Indophenazine Derivatives cLogP range: 2.78-5.59 |
| Quantified Difference | Topological complexity is at least 30% higher; cLogP is at the high end but not the maximum of the analog range, suggesting balanced hydrophobicity. |
| Conditions | Calculated using PubChem and Chemsrc data; Indophenazine data from Molinspiration software in Selvam et al. 2012 |
Why This Matters
Higher planarity and balanced lipophilicity are critical for optimal DNA intercalation specificity and reduced non-specific protein binding, making this scaffold a preferred starting point for designing selective nucleic acid targeting agents over non-benzannulated indoloquinoxalines.
- [1] P. Selvam et al. (2012). Synthesis, Antiviral and Cytotoxicity Studies of Novel N-substituted Indophenazine Derivatives. Indian Journal of Pharmaceutical Sciences, 74(3), 275-280. View Source
